molecular formula C3H5ClO2<br>ClCOOC2H5<br>C3H5ClO2 B041880 Ethyl chloroformate CAS No. 541-41-3

Ethyl chloroformate

Cat. No. B041880
CAS RN: 541-41-3
M. Wt: 108.52 g/mol
InChI Key: RIFGWPKJUGCATF-UHFFFAOYSA-N
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Patent
US07671085B2

Procedure details

Thus, 29 is transesterified (0.5 equiv. of n-Bu2Sn═O, EtOH, or i-PrOH, 25° C., 48 h., 50% and 34%) to afford esters 30 and 31, respectively. 29 is reduced (1.2 equiv. of diisobutylaluminum hydride (Dibal-H), toluene, −78° C., 0.5 h., 52%) to provide the allyl alcohol 32. 32 is O-allylated (2.0 equiv. of NaH, 3.0 equiv. of MeI, 0° C., 1 h., 95%), or is acylated (1.2 equiv. of MeOC(O)Cl, 2.0 equiv. of Et3N, 0.1 equiv. of 4-DMAP, CH2Cl2, 25° C., 24 h., 90% or 1.2 equiv. of MeC(O)Cl, 2.0 equiv. of Et3N, 0.1 equiv. of 4-DMAP, CH2Cl2, 25° C., 24 h., 90%) to afford compounds 33, 42 and 43, respectively. 29 is hydrolyzed (4.0 equiv. of LiOH, THF:H2O (10:1), 25° C., 24 h. 88%) to the acid which is aminated by mixed anhydride formation followed by exposure to an amine, (1.2 equiv. of EtOC(O)Cl, 1.5 equiv. of Et3N, 0.1 equiv. of 4-DMAP, CH2Cl2, 25° C., 1 h., then 3.0 equiv. of NH3, MeNH2, PbNH2 or ((CH2)5)N, CH2Cl2, 25° C., 12 h., 85%-95%) to provide amides 37-40. 29 also undergoes cyclopropanation (10.0 equiv. of CH2N2, 0.2 equiv. of Pd(OAc)2, Et2O, 25° C., 12 h., 95%) to afford compound 35.
Name
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reactant
Reaction Step One
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reactant
Reaction Step One
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Type
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Reaction Step One
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Type
catalyst
Reaction Step One
Name
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Type
reactant
Reaction Step Two
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Type
reactant
Reaction Step Two
[Compound]
Name
anhydride
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li+].[OH-:2].C1C[O:6][CH2:5][CH2:4]1.O.C[CH2:10][N:11](CC)CC.[CH2:16]([Cl:18])Cl>CN(C1C=CN=CC=1)C>[CH2:5]([O:6][C:16]([Cl:18])=[O:2])[CH3:4].[NH3:11].[CH3:10][NH2:11] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1.O
Step Three
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)Cl
Measurements
Type Value Analysis
AMOUNT: EQUIVALENTS
Name
Type
product
Smiles
N
Measurements
Type Value Analysis
AMOUNT: EQUIVALENTS
Name
Type
product
Smiles
CN
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.